4'-Methoxy[1,1'-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate
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Overview
Description
4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate is a complex organic compound that features a biphenyl core substituted with a methoxy group and a pentafluorophenoxyphenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy group is introduced via electrophilic aromatic substitution, followed by the formation of the carbamate linkage through a reaction with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The methoxy and carbamate groups can interact with enzymes or receptors, modulating their activity. The pentafluorophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: A simpler biphenyl derivative with a methoxy group.
Pentafluorophenyl carbamate: A compound with a similar carbamate moiety but lacking the biphenyl core.
Uniqueness
4’-Methoxy[1,1’-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate is unique due to its combination of a biphenyl core, methoxy group, and pentafluorophenoxyphenyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5292-75-1 |
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Molecular Formula |
C26H16F5NO4 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)phenyl] N-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C26H16F5NO4/c1-34-17-8-2-14(3-9-17)15-4-10-19(11-5-15)36-26(33)32-16-6-12-18(13-7-16)35-25-23(30)21(28)20(27)22(29)24(25)31/h2-13H,1H3,(H,32,33) |
InChI Key |
RAFWZUZPHFPKEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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